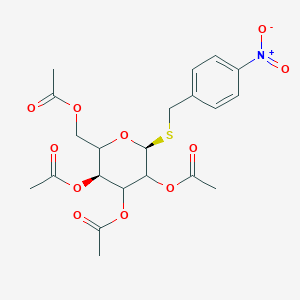

4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside is a biochemical compound primarily used in glycoscience research. It is a derivative of galactose, a type of sugar, and is often utilized in studies involving carbohydrate chemistry, glycan formation and degradation, and protein-glycan interactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside typically involves the acetylation of 1-thio-beta-D-galactopyranoside followed by the introduction of the 4-nitrobenzyl group. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The nitrobenzyl group is then introduced using 4-nitrobenzyl bromide in the presence of a base like sodium hydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems such as chromatography is common to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions

4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to remove the acetyl groups, yielding the free thiol form.

Substitution: The nitrobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as sodium hydride or other strong bases.

Major Products Formed

Oxidation: Formation of 4-aminobenzyl derivatives.

Reduction: Formation of free thiol derivatives.

Substitution: Formation of various substituted benzyl derivatives.

Applications De Recherche Scientifique

Glycobiology

4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is primarily used in glycobiology to study glycosylation processes. It acts as a substrate for various glycosyltransferases, enabling researchers to investigate the mechanisms of glycan synthesis and modification.

Enzyme Inhibition Studies

This compound serves as a potential inhibitor for certain glycosidases. By inhibiting these enzymes, researchers can better understand their roles in biological systems and their implications in diseases such as cancer and diabetes.

Synthesis of Glycoconjugates

4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is used in the synthesis of glycoproteins and glycolipids. Its acetyl groups can be selectively removed to expose reactive hydroxyl groups that can participate in further chemical reactions.

Drug Development

The compound's ability to mimic natural substrates makes it a candidate for drug development. It can be modified to create analogs that may exhibit therapeutic properties against various diseases.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Enzymatic Activity of Glycosyltransferases | Investigated the substrate specificity of different glycosyltransferases using 4-Nitrobenzyl derivatives | The study demonstrated that the compound effectively served as a substrate for several enzymes, highlighting its utility in enzymatic assays. |

| Inhibition of Glycosidases | Analyzed the inhibitory effects of 4-Nitrobenzyl derivatives on specific glycosidases | Results indicated significant inhibition at varying concentrations, suggesting potential therapeutic applications in metabolic disorders. |

| Synthesis of Glycoconjugates | Explored the use of 4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside in synthesizing complex carbohydrates | Successful synthesis of various glycoconjugates was achieved, demonstrating the compound's versatility in carbohydrate chemistry. |

Mécanisme D'action

The compound exerts its effects primarily through its interactions with glycan-binding proteins and enzymes involved in glycan synthesis and degradation. The 4-nitrobenzyl group serves as a protective group that can be selectively removed under specific conditions, allowing for controlled manipulation of the glycan structure. The acetyl groups protect the hydroxyl groups of the sugar, preventing unwanted side reactions during synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside

- 4-Methylbenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside

- 4-Chlorobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside

Uniqueness

4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside is unique due to the presence of the 4-nitrobenzyl group, which provides specific reactivity and protection during synthetic processes. This makes it particularly useful in controlled glycosylation reactions and in studies requiring selective deprotection of glycan structures .

Activité Biologique

4-Nitrobenzyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside (commonly referred to as 4-NB-Gal) is a thio-glycoside compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C21H25NO11S

- Molecular Weight: 499.49 g/mol

- CAS Number: 35785-42-3

Mechanisms of Biological Activity

4-NB-Gal exhibits biological activity primarily through its interaction with biological membranes and proteins. The nitrobenzyl group serves as a photocage, allowing for light-mediated activation of the compound, which can enhance its therapeutic efficacy in targeted applications.

Photocaging Mechanism

The nitrobenzyl moiety can be cleaved upon exposure to UV light, releasing the active galactoside. This mechanism is particularly useful in drug delivery systems where spatial and temporal control over drug release is desired.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-NB-Gal can induce apoptosis in cancer cells. The controlled release of active agents through photocleavage has shown promise in targeting tumor cells while minimizing effects on healthy tissues.

Case Study:

In a study involving breast cancer cells (MCF-7), photocaged compounds demonstrated significant cytotoxicity upon light activation. The study highlighted the importance of the nitrobenzyl group in enhancing the selectivity and efficacy of anticancer therapies .

Enzyme Inhibition

4-NB-Gal has been evaluated for its potential as an enzyme inhibitor. Its structural similarity to natural substrates allows it to interact with glycosidases, potentially leading to inhibition of carbohydrate metabolism in pathogenic organisms.

Research Findings:

In vitro assays showed that 4-NB-Gal effectively inhibited certain glycosidases, suggesting its utility in developing treatments for diseases related to carbohydrate metabolism disruption .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C21H25NO11S |

| Molecular Weight | 499.49 g/mol |

| CAS Number | 35785-42-3 |

| Biological Activity | Anticancer, Enzyme Inhibition |

Propriétés

IUPAC Name |

[(3S,6S)-3,4,5-triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO11S/c1-11(23)29-9-17-18(30-12(2)24)19(31-13(3)25)20(32-14(4)26)21(33-17)34-10-15-5-7-16(8-6-15)22(27)28/h5-8,17-21H,9-10H2,1-4H3/t17?,18-,19?,20?,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFJYPUDGFUYCK-BVSWNFQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SCC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1[C@@H](C(C([C@@H](O1)SCC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO11S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.